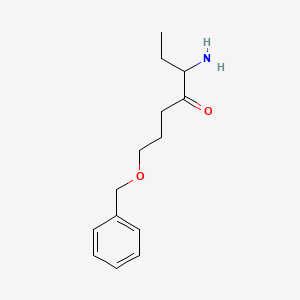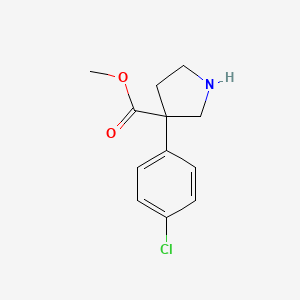
4,4-Diethylpiperidine-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethylpiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C9H18ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a sulfonyl chloride functional group. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethylpiperidine-1-sulfonyl chloride typically involves the reaction of 4,4-diethylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{4,4-Diethylpiperidine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Diethylpiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane, tetrahydrofuran), and bases (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4,4-Diethylpiperidine-1-sulfonyl chloride is widely used in scientific research due to its reactivity and functional group versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-Diethylpiperidine-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
4,4-Diethylpiperidine-1-sulfonyl chloride can be compared with other sulfonyl chlorides and piperidine derivatives. Some similar compounds include:
4-Methylpiperidine-1-sulfonyl chloride: Similar structure but with a methyl group instead of diethyl groups.
Piperidine-1-sulfonyl chloride: Lacks the diethyl substitution, making it less sterically hindered.
4,4-Diethylpiperidine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
The uniqueness of this compound lies in its combination of the piperidine ring with the sulfonyl chloride functional group, providing a balance of reactivity and steric hindrance that can be advantageous in specific synthetic applications.
Eigenschaften
Molekularformel |
C9H18ClNO2S |
|---|---|
Molekulargewicht |
239.76 g/mol |
IUPAC-Name |
4,4-diethylpiperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C9H18ClNO2S/c1-3-9(4-2)5-7-11(8-6-9)14(10,12)13/h3-8H2,1-2H3 |
InChI-Schlüssel |
FRUTWTLCIZKKMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCN(CC1)S(=O)(=O)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
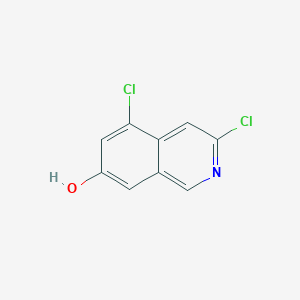
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
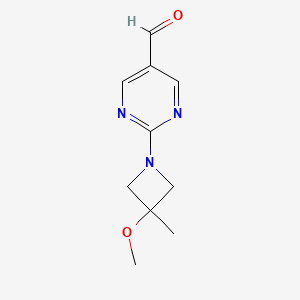
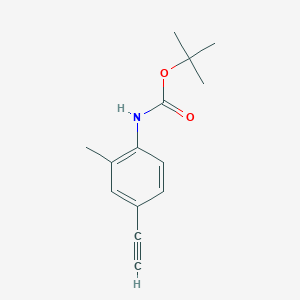
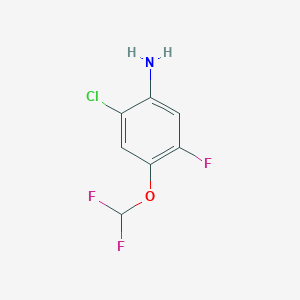
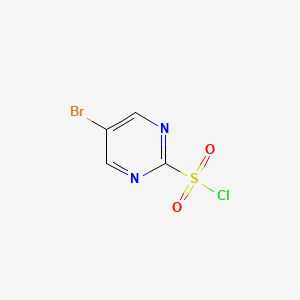


![2-[2-(Bromomethyl)butyl]furan](/img/structure/B13162617.png)
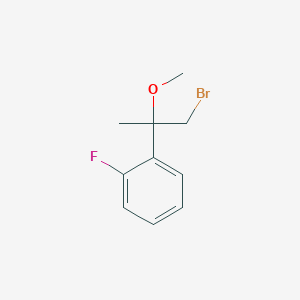
![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)
